2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-
CAS No.: 143707-84-0
Cat. No.: VC17166332
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143707-84-0 |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 5-ethyl-6-methyl-3-(quinolin-2-ylmethylamino)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C18H19N3O/c1-3-13-10-17(18(22)20-12(13)2)19-11-15-9-8-14-6-4-5-7-16(14)21-15/h4-10,19H,3,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | JEQNAXQJYIENGQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3C=C2)C |
Introduction
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone core substituted with ethyl, methyl, and aminoquinolinylmethyl groups. Its molecular structure suggests potential applications in medicinal chemistry due to its heteroaromatic framework, which is often associated with biological activity.
Synthesis Pathways
The synthesis of compounds like 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- generally involves:
-
Formation of the pyridinone core: Pyridinones are typically synthesized via cyclization reactions involving β-ketoesters and amines.
-
Substitution reactions: The addition of ethyl and methyl groups at specific positions on the pyridinone ring can be achieved through alkylation.
-
Introduction of the quinolinylmethylamino group: This step likely involves nucleophilic substitution or reductive amination using quinoline derivatives.
Potential Applications
Compounds with pyridinone scaffolds and quinoline substitutions are widely studied for their biological activities. Potential applications include:
-
Antimicrobial agents: The heterocyclic framework may inhibit bacterial or fungal enzymes.
-
Anticancer properties: Quinoline derivatives are known for their cytotoxic effects on cancer cells.
-
Antioxidant activity: Pyridinones often exhibit free radical scavenging properties.
Biological Activity and Research Findings
While specific data for this compound may not be readily available, related pyridinone derivatives have demonstrated:
-
Enzyme inhibition: Pyridinones can act as inhibitors for enzymes like carbonic anhydrase or HIV integrase.
-
Metal chelation: The oxygen in the pyridinone ring can coordinate with metal ions, potentially leading to metalloprotein inhibition.
-
Pharmacokinetics improvement: Substitutions such as quinoline enhance lipophilicity, improving bioavailability.
Table 2: Biological Activity of Related Compounds
| Activity | Mechanism | Example Compounds |
|---|---|---|
| Antimicrobial | DNA gyrase inhibition | Quinolines |
| Antioxidant | Radical scavenging | Pyridazinones |
| Anticancer | DNA intercalation | Quinoline derivatives |
Analytical Characterization
To confirm the identity and purity of such compounds, common analytical techniques include:
-
NMR Spectroscopy (1H, 13C): To identify hydrogen and carbon environments.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To detect functional groups like amines and ketones.
-
X-ray Crystallography: For detailed structural elucidation.
Table 3: Analytical Data for Similar Compounds
| Technique | Observations |
|---|---|
| NMR | Signals for CH3, CH2, NH |
| IR | Peaks for C=O, N-H |
| MS | Molecular ion at m/z 281 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume